molecular formula C12H16N2 B12946789 7-isopropyl-1,3-dimethyl-1H-indazole

7-isopropyl-1,3-dimethyl-1H-indazole

Cat. No.: B12946789
M. Wt: 188.27 g/mol
InChI Key: OFYZRYNYSDZJAL-UHFFFAOYSA-N
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Description

7-Isopropyl-1,3-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound consists of an indazole core with isopropyl and dimethyl substituents, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-isopropyl-1,3-dimethyl-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of substituted hydrazines with ortho-substituted benzonitriles under catalytic conditions. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can yield indazoles with good to excellent yields .

Industrial Production Methods: Industrial production of indazoles, including this compound, often involves scalable synthetic routes that minimize byproducts and maximize yield. Metal-catalyzed reactions are preferred due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 7-Isopropyl-1,3-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

7-Isopropyl-1,3-dimethyl-1H-indazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-isopropyl-1,3-dimethyl-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

    1H-Indazole: The parent compound of the indazole family.

    2H-Indazole: A structural isomer with different chemical properties.

    Imidazole: Another heterocyclic compound with a similar nitrogen-containing ring structure.

Uniqueness: 7-Isopropyl-1,3-dimethyl-1H-indazole is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to other indazoles, the isopropyl and dimethyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1,3-dimethyl-7-propan-2-ylindazole

InChI

InChI=1S/C12H16N2/c1-8(2)10-6-5-7-11-9(3)13-14(4)12(10)11/h5-8H,1-4H3

InChI Key

OFYZRYNYSDZJAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC=C2C(C)C)C

Origin of Product

United States

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